molecular formula C12H11NO3 B11891969 1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11891969
M. Wt: 217.22 g/mol
InChI Key: SDKRYYFPHWPDEX-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a quinolone derivative Quinolones are a class of synthetic compounds known for their broad-spectrum antibacterial activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 4,5-dimethoxymethylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may involve multi-step processes, including the use of metal-catalyzed reactions and flow chemistry techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid include:

  • Ciprofloxacin
  • Levofloxacin
  • Nalidixic acid
  • Oxolinic acid
  • Norfloxacin

Uniqueness

What sets this compound apart from these similar compounds is its unique structural modifications, which can enhance its biological activity and reduce potential side effects. Its specific substitution pattern on the quinoline ring can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1,2-dimethyl-4-oxoquinoline-6-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-5-11(14)9-6-8(12(15)16)3-4-10(9)13(7)2/h3-6H,1-2H3,(H,15,16)

InChI Key

SDKRYYFPHWPDEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1C)C=CC(=C2)C(=O)O

Origin of Product

United States

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